![molecular formula C17H18O2 B11863220 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one CAS No. 113398-32-6](/img/structure/B11863220.png)
2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one is a chemical compound known for its unique structure, which combines a naphthalene moiety with a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one typically involves the reaction of 2-hydroxynaphthaldehyde with cyclohexanone under specific conditions. One common method includes heating a solution of 2-hydroxynaphthaldehyde and cyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol. The reaction mixture is then refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of naphthoquinones or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Scientific Research Applications
2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Shares the naphthalene moiety but lacks the cyclohexanone ring.
Cyclohexanone: Contains the cyclohexanone ring but lacks the naphthalene moiety.
1-(2-Hydroxynaphthyl)ethanone: Similar structure but with an ethanone group instead of a cyclohexanone ring.
Uniqueness
The presence of both the naphthalene and cyclohexanone moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
113398-32-6 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-[(1-hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H18O2/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1,3,5,7,9-10,13,19H,2,4,6,8,11H2 |
InChI Key |
AANJHJBJXUSDRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


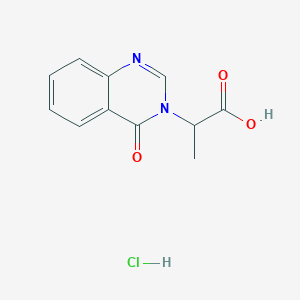
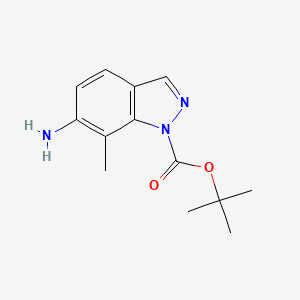
![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
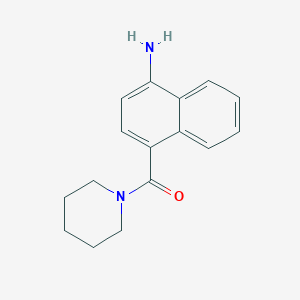
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
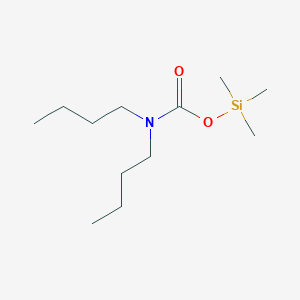
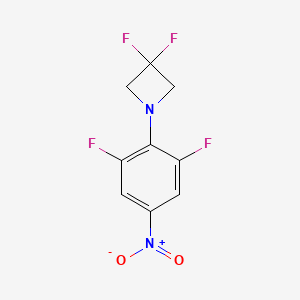
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)

![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)
![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)

